molecular formula C11H20N2O4 B13339075 (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B13339075
M. Wt: 244.29 g/mol
InChI Key: LSXQMSKLEWMRIG-MQWKRIRWSA-N
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Description

(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the formation of the Boc-protected amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the piperidine ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperidine compounds.

Scientific Research Applications

(3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the amino group can interact with various biological targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Features a Boc-protected amino group on a piperidine ring.

    (3R)-3-Amino-1-(tert-butoxycarbonyl)pyrrolidine-4-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (3R)-3-Amino-1-(tert-butoxycarbonyl)azetidine-4-carboxylic acid: Contains an azetidine ring, offering different reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the Boc-protected amino group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(3R)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7?,8-/m0/s1

InChI Key

LSXQMSKLEWMRIG-MQWKRIRWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H](C1)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C(=O)O

Origin of Product

United States

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